Cas no 1368615-92-2 (4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine)

4-(2,3-Dihydro-1H-inden-5-yl)-2-methylbutan-2-amine is a synthetic organic compound featuring a substituted indane core linked to a tertiary amine moiety. Its structural design combines aromatic and aliphatic components, offering potential utility in pharmaceutical and chemical research. The indane group provides stability and lipophilicity, while the tertiary amine may enhance bioavailability and interaction with biological targets. This compound could serve as an intermediate in the synthesis of more complex molecules or as a candidate for pharmacological studies. Its well-defined structure allows for precise modifications, making it valuable for structure-activity relationship investigations. Further research is needed to explore its full applications and properties.
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine structure
1368615-92-2 structure
商品名:4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
CAS番号:1368615-92-2
MF:C14H21N
メガワット:203.32324385643
CID:6216498
PubChem ID:82469892

4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine 化学的及び物理的性質

名前と識別子

    • 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
    • EN300-1851232
    • 1368615-92-2
    • インチ: 1S/C14H21N/c1-14(2,15)9-8-11-6-7-12-4-3-5-13(12)10-11/h6-7,10H,3-5,8-9,15H2,1-2H3
    • InChIKey: VOBOKEBPKUXWJR-UHFFFAOYSA-N
    • ほほえんだ: NC(C)(C)CCC1C=CC2CCCC=2C=1

計算された属性

  • せいみつぶんしりょう: 203.167399674g/mol
  • どういたいしつりょう: 203.167399674g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 209
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.1
  • トポロジー分子極性表面積: 26Ų

4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1851232-10.0g
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
1368615-92-2
10g
$5774.0 2023-06-02
Enamine
EN300-1851232-2.5g
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
1368615-92-2
2.5g
$2100.0 2023-09-19
Enamine
EN300-1851232-0.25g
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
1368615-92-2
0.25g
$985.0 2023-09-19
Enamine
EN300-1851232-1.0g
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
1368615-92-2
1g
$1343.0 2023-06-02
Enamine
EN300-1851232-5.0g
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
1368615-92-2
5g
$3894.0 2023-06-02
Enamine
EN300-1851232-10g
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
1368615-92-2
10g
$4606.0 2023-09-19
Enamine
EN300-1851232-0.05g
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
1368615-92-2
0.05g
$900.0 2023-09-19
Enamine
EN300-1851232-5g
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
1368615-92-2
5g
$3105.0 2023-09-19
Enamine
EN300-1851232-0.5g
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
1368615-92-2
0.5g
$1027.0 2023-09-19
Enamine
EN300-1851232-0.1g
4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine
1368615-92-2
0.1g
$943.0 2023-09-19

4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine 関連文献

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4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amineに関する追加情報

4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine (CAS 1368615-92-2): A Comprehensive Overview

4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine (CAS 1368615-92-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research. This compound, with its unique structural features, presents a fascinating subject for scientists and industry professionals alike. The indenyl moiety combined with the methylbutan-2-amine group creates a molecular architecture that offers potential for various applications, particularly in the development of novel therapeutic agents.

The chemical structure of 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine consists of a 2,3-dihydro-1H-indene core linked to a 2-methylbutan-2-amine group. This combination results in a molecule with interesting physicochemical properties. Researchers have noted its moderate lipophilicity, which could influence its bioavailability and membrane permeability - crucial factors in drug development. The compound's molecular weight of 203.3 g/mol and its specific stereochemistry make it a valuable building block in medicinal chemistry.

Recent scientific literature highlights the growing interest in indenyl-containing compounds like 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine. These structures are being investigated for their potential interactions with various biological targets. The compound's amine functionality makes it particularly interesting for researchers studying neurotransmitter systems, though its exact pharmacological profile remains an active area of investigation. Current studies focus on understanding its structure-activity relationships and potential therapeutic applications.

In synthetic chemistry, CAS 1368615-92-2 serves as an important intermediate for more complex molecular architectures. Its synthesis typically involves multi-step organic transformations, with careful control of reaction conditions to ensure high purity and yield. The compound's stability under various conditions makes it suitable for diverse chemical modifications, allowing researchers to explore numerous derivatives with potentially enhanced properties.

The pharmaceutical industry shows particular interest in 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine due to its structural similarity to known bioactive molecules. While not currently approved for any medical use, preliminary research suggests possible applications in central nervous system disorders. However, it's important to note that extensive clinical trials would be required before any therapeutic claims could be made.

From a commercial perspective, CAS 1368615-92-2 is available through specialized chemical suppliers, primarily for research purposes. The global market for such fine chemicals has been growing steadily, driven by increased pharmaceutical R&D investment. Pricing and availability can vary significantly depending on purity requirements and order quantities, with most suppliers offering custom synthesis options.

Quality control of 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine typically involves advanced analytical techniques including HPLC, GC-MS, and NMR spectroscopy. These methods ensure the compound meets the stringent purity standards required for research applications. Proper storage conditions (usually cool and dry environments) are essential to maintain the compound's stability over time.

Environmental and safety considerations for CAS 1368615-92-2 follow standard laboratory chemical handling protocols. While not classified as highly hazardous, appropriate personal protective equipment should be used when handling this compound. Material safety data sheets provide detailed information about proper handling, storage, and disposal procedures.

The future research directions for 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine may include exploration of its potential in drug discovery programs, particularly in neurological and psychiatric disorders. Its structural features make it a promising candidate for further modification and optimization. Additionally, researchers are investigating its potential as a scaffold for developing new materials with specialized properties.

For scientists working with CAS 1368615-92-2, recent advances in computational chemistry offer new tools for predicting its behavior and interactions. Molecular docking studies and quantitative structure-activity relationship (QSAR) analyses can provide valuable insights before conducting physical experiments, potentially accelerating research progress.

The patent landscape surrounding indenyl-amine compounds like 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine shows increasing activity, particularly in pharmaceutical applications. Researchers and organizations considering commercial development should conduct thorough patent searches to ensure freedom to operate.

Academic interest in CAS 1368615-92-2 continues to grow, with several research groups publishing studies on related compounds. The compound's unique structure makes it valuable for teaching advanced concepts in organic chemistry and medicinal chemistry courses at university level.

As research into 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine progresses, scientists are developing more efficient synthetic routes and purification methods. These advancements could make the compound more accessible for broader research applications and potentially lower production costs for commercial-scale manufacturing.

The analytical characterization of CAS 1368615-92-2 remains an important area of study, with researchers working to establish comprehensive spectral databases for this and related compounds. Such resources are invaluable for quality control and compound identification in various research settings.

Collaborations between academic institutions and pharmaceutical companies are exploring the therapeutic potential of indenyl-containing amines, including 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine. These partnerships combine fundamental research with drug development expertise, potentially accelerating the translation of basic discoveries into practical applications.

In conclusion, 4-(2,3-dihydro-1H-inden-5-yl)-2-methylbutan-2-amine (CAS 1368615-92-2) represents an intriguing compound with significant potential across multiple scientific disciplines. Its unique structural features and emerging research applications make it a compound worth watching as scientific understanding progresses. Continued investigation will likely reveal new insights into its properties and potential uses in various fields of chemistry and pharmacology.

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